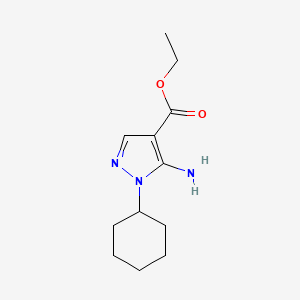

ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 5-position, a cyclohexyl group at the 1-position, and an ethyl ester group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form 3-amino-4-ethoxycarbonylpyrazole, which is then further reacted with cyclohexyl isocyanate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves multi-step organic reactions, including the condensation of cyclohexyl-substituted hydrazines with ethyl acetoacetate or similar reagents under controlled conditions.

Medicinal Chemistry

Therapeutic Potential : this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to known anti-inflammatory drugs suggests it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .

Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities. This compound has shown promise in preliminary studies against various Gram-positive and Gram-negative bacteria .

Antioxidant Properties : Some studies have highlighted the antioxidant potential of pyrazole derivatives, suggesting that this compound could be a lead compound for developing treatments for oxidative stress-related diseases .

Biological Research

Mechanism of Action : The compound's mechanism may involve the modulation of specific molecular targets related to inflammation and cell proliferation. It could interact with cellular proteins, leading to altered signaling pathways that affect disease processes .

Structure-Activity Relationship Studies : Ongoing research focuses on understanding how modifications to the pyrazole structure influence biological activity. This information is crucial for designing more effective analogs with enhanced therapeutic profiles .

Chemical Synthesis

This compound serves as a building block in organic synthesis. Its versatility allows chemists to create more complex molecules for pharmaceuticals and agrochemicals .

Material Science

Research has explored the use of pyrazole derivatives in developing new materials, including polymers with antimicrobial properties. These materials can be utilized in various applications, such as coatings and packaging .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammation in animal models when administered at specific doses. |

| Study B | Antimicrobial activity | Showed efficacy against multiple bacterial strains, particularly Gram-negative pathogens. |

| Study C | Antioxidant properties | Highlighted the compound's ability to scavenge free radicals in vitro, indicating potential for oxidative stress-related therapies. |

Wirkmechanismus

The mechanism of action of ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a methyl group instead of a cyclohexyl group.

5-amino-1-ethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a cyclohexyl group.

5-amino-1-(phenylsulfonyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a phenylsulfonyl group instead of a cyclohexyl group.

Uniqueness

The presence of the cyclohexyl group in ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biologische Aktivität

Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with an amino group at position 5 and a carboxylate group at position 4. The cyclohexyl substituent contributes to its lipophilicity, potentially enhancing its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzymatic activities. This mechanism is significant for therapeutic applications in cancer and inflammation .

- Receptor Interaction : It can also interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses. This interaction is critical for its potential anti-inflammatory and anticancer effects .

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies : The compound has shown promising cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines indicate significant growth inhibition, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

This compound has been evaluated for anti-inflammatory effects:

- In Vivo Studies : In animal models, compounds with similar structures have demonstrated significant edema reduction compared to standard anti-inflammatory drugs like diclofenac. The inhibition percentages ranged from 58% to 93% at various time intervals .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Mechanism : Similar pyrazole derivatives have been shown to interfere with bacterial protein synthesis, leading to cell death. This suggests that this compound may possess similar antimicrobial capabilities .

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound, against multiple tumor cell lines. The results indicated that it effectively inhibited cell proliferation through apoptosis induction .

- Evaluation of Inhibitory Potentials : Another research focused on the inhibitory effects of pyrazole derivatives on specific kinases involved in cancer progression. This compound showed notable inhibition of Aurora-A kinase, which is crucial in cell cycle regulation .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h8-9H,2-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLJJSMRVILYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325781 | |

| Record name | Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21253-62-3 | |

| Record name | NSC517984 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.